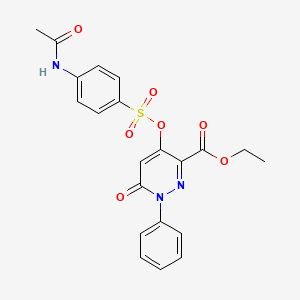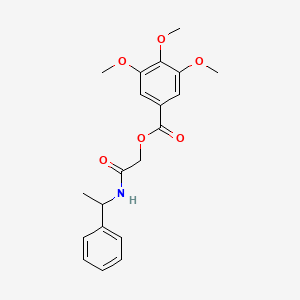
2-isopropyl-2H-phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-2H-phthalazin-1-one is a derivative of phthalazinone . Phthalazinone derivatives are important due to their significant biological activities and pharmacological properties . They are the core chemical motifs in many commercially available drugs and reveal numerous pharmacological and biological activities .
Synthesis Analysis
The synthesis of this compound involves a mixture of phthalazine and excess benzoyl chloride refluxed for 3 hours on a steam bath . The reaction mixture is then poured into ice-cold water and the separated solid is filtered off, washed well with water, and dried .Molecular Structure Analysis
This compound contains a total of 27 bonds; 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 hydrazone .Chemical Reactions Analysis
Phthalazinone derivatives, including this compound, have been synthesized via several simple and promising approaches . These compounds have been utilized as precursors to construct a novel series of phthalazinones bearing various valuable functional groups in excellent yields .Scientific Research Applications
Synthesis and Medicinal Relevance
Phthalazin-1(2H)-one serves as a diazaheterobicycle in various synthetic molecules, playing a significant role in medicinal chemistry. Its versatility in drug discovery has spurred the development of new synthetic methods for obtaining various substituted and functionalized derivatives. The review by Terán et al. (2019) emphasizes recent advancements in the synthesis of phthalazinone derivatives, pivotal in drug discovery processes. They analyze modifications of classical methodologies and novel multicomponent approaches, highlighting their efficiency and environmental compatibility (Terán et al., 2019).
Spectroscopic and Structural Analysis
Ayyamperumal et al. (2018) conducted a comprehensive study on the vibrational and electronic transition analysis of phthalazine-1(2H)-one using FT-IR, FT-Raman, and DFT calculation. They examined its structural properties in the ground state, providing valuable insights into its molecular structure and intermolecular interactions (Ayyamperumal et al., 2018).
Novel Scaffold Construction
Zhu et al. (2015) developed a new strategy for constructing the phthalazin-1(2H)-one scaffold using copper-mediated cascade C–H/C–H coupling and intramolecular annulations. Their method demonstrates wide generality, good functional tolerance, and high stereo- and regioselectivity under mild conditions (Zhu et al., 2015).
DNA Interaction and Antitumor Activities
Wang et al. (2005) synthesized a La(III)-complex of phthalazin-1(2H)-one and investigated its interaction with calf thymus DNA. They found that both phthalazin-1(2H)-one and its complex can bind to DNA via intercalation modes, with the La(III)-complex showing higher binding affinity. They also explored its comparative antitumor activities (Wang et al., 2005).
Tautomeric Analysis
Cook et al. (1977) investigated the tautomeric equilibrium of phthalazin-1(2H)-one, elucidating its lactim and zwitterionic forms. They analyzed its tautomeric monocations and how they are influenced by the polarity of the media (Cook et al., 1977).
Mechanism of Action
Target of Action
The primary target of 2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one is the SARS-CoV-2 protease . This protease plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral drugs .
Mode of Action
2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one: interacts with its target by inhibiting the SARS-CoV-2 protease . This inhibition disrupts the viral replication process, thereby preventing the virus from multiplying and spreading .
Biochemical Pathways
The action of 2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one affects the viral replication pathway. By inhibiting the SARS-CoV-2 protease, it prevents the cleavage of the viral polyprotein, a crucial step in the replication of the virus . This disruption of the viral life cycle leads to a decrease in viral load and potentially aids in the recovery of the infected individual .
Pharmacokinetics
The ADME properties of 2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one It is known that the compound is orally bioavailable
Result of Action
The molecular effect of 2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one is the inhibition of the SARS-CoV-2 protease, leading to a disruption in the viral replication process . On a cellular level, this results in a decrease in viral load within the infected cells .
properties
IUPAC Name |
2-propan-2-ylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-11(14)10-6-4-3-5-9(10)7-12-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWCAOBJRREJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63536-32-3 |
Source


|
| Record name | 2-(propan-2-yl)-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B2589672.png)
![methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate](/img/structure/B2589673.png)
![5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2589677.png)
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide](/img/structure/B2589678.png)
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)

![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)

![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)

